molecular formula C22H22BrClN4O3 B2422870 6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione CAS No. 892287-17-1

6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2422870
CAS No.: 892287-17-1
M. Wt: 505.8
InChI Key: XBMVIRMWFDDBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H22BrClN4O3 and its molecular weight is 505.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A study by (Babu, Srinivasulu, & Kotakadi, 2015) reported the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, which displayed potential antimicrobial activity against various bacterial and fungal strains.

Chemical Synthesis and Interactions

The work of (Kuryazov et al., 2010) focused on the synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione and its interactions with different nucleophilic reagents.

Pharmaceutical Utility

In (Kornylov et al., 2017), the authors discussed the pharmaceutical significance of the 2-amino-3H-quinazolin-4-one scaffold and proposed a new method for synthesizing 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one.

Antitumor Activity

Research by (Li et al., 2020) showed that quinazoline derivatives containing piperazine moieties exhibit potent antiproliferative activities against various cancer cell lines.

Hypotensive Agents

The study by (Eguchi et al., 1991) synthesized 3-(2-Chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline dione derivatives and evaluated their hypotensive activities.

Antiviral and Cytotoxic Activity

Dinakaran, Selvam, Declercq, & Sridhar (2003) investigated the synthesis of 6-bromo-2,3-disubstitued-4(3H)-quinazolinones for their antiviral activity and cytotoxicity, revealing that some compounds exhibited potential against specific viruses.

Antibacterial and Antifungal Studies

In (Vidule, 2011), substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones were synthesized and showed promising antibacterial and antifungal activities.

Characterization and Biological Evaluation

(Kale & Durgade, 2017) synthesized and characterized various quinazoline derivatives, with one showing significant antimicrobial activity.

Spectroscopic and Docking Studies

The research by (Murugesan et al., 2021) involved the synthesis and characterization of 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, with a focus on its biological activity elucidated through molecular docking studies.

Microwave Synthesis and Antimicrobial Study

In (Raval, Desai, & Desai, 2012), the authors described the microwave synthesis of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives and their antimicrobial activity.

Synthesis of Functionalized Quinazolin-4-ones

(Akl, El-Sayed, & Saied, 2017) focused on synthesizing highly functionalized quinazolin-4-ones with different substituents, showing good to moderate antibacterial activity.

Anti-Breast Cancer Agents

Solomon, Hu, & Lee (2010) designed and synthesized a novel class of 4-piperazinylquinoline derivatives based on the isatin scaffold, evaluating their cytotoxic effects on human breast tumor cell lines.

Synthesis and Cytotoxic Evaluation

(Poorirani et al., 2018) synthesized novel quinazolinone derivatives and assessed their cytotoxic activity against cancer cell lines, with some compounds showing significant activity.

Novel Triazole-Thione Derivative

The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione synthesized by (Wujec & Typek, 2023) was characterized by various spectroscopic methods.

Anti-Inflammatory and Analgesic Properties

(Mohamed et al., 2009) synthesized a series of quinazolinone derivatives, finding some with promising anti-inflammatory and analgesic activities in experimental animals.

Antiasthmatic Activity of Xanthene Derivatives

In (Bhatia et al., 2016), 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives were synthesized and evaluated for antiasthmatic activity, with significant activity observed.

Quality Control Methods

(Danylchenko et al., 2018) developed quality control methods for a compound related to 6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione, emphasizing its potential as an antimalarial agent.

Synthesis and Antibacterial Affinity

The synthesis and antibacterial activity of some 2,3-disubstituted 6-bromo-4(3H)-quinazolinones were described by (Badr, El-Sherief, & Mahmoud, 1980), indicating their considerable efficacy against bacterial infections.

Properties

IUPAC Name

6-bromo-3-[4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrClN4O3/c23-15-3-8-19-18(14-15)21(30)28(22(31)25-19)9-1-2-20(29)27-12-10-26(11-13-27)17-6-4-16(24)5-7-17/h3-8,14H,1-2,9-13H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMVIRMWFDDBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.